Boc-Phe(4-CN)-OH
CAS No.: 131724-45-3
VCID: VC21540087
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Phe(4-CN)-OH, or N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and drug development due to its unique structure, which allows for the introduction of a cyano group into peptides. This compound plays a crucial role in enhancing the biological activity of peptides and is utilized in various research fields, including bioconjugation, protein engineering, and neuroscience. Peptide SynthesisBoc-Phe(4-CN)-OH is a valuable building block in peptide synthesis, particularly in the development of pharmaceuticals. The cyano group introduced by this compound can enhance the biological activity of the resulting peptides, making them more potent and selective . Drug DevelopmentResearchers use Boc-Phe(4-CN)-OH in the design of novel drugs, especially in cancer therapy. The incorporation of the cyano group can improve the potency and selectivity of drug candidates, leading to more effective treatments . BioconjugationThis compound is used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This facilitates the development of targeted drug delivery systems and diagnostic tools . Protein EngineeringBoc-Phe(4-CN)-OH plays a role in modifying amino acids in proteins, allowing scientists to study protein function and interactions. This is crucial for understanding disease mechanisms and developing therapeutic interventions . Neuroscience ResearchIn neuroscience, Boc-Phe(4-CN)-OH is used to create compounds that interact with neurotransmitter systems. This aids in the exploration of neurological disorders and the development of treatments . Research FindingsBoc-Phe(4-CN)-OH has been used as an infrared (IR) probe to study the interaction of halothane with model ion channel proteins . Additionally, when incorporated into islet amyloid polypeptide, it was used to monitor amyloid formation . The cyano group in this compound can also serve as a fluorescence donor in Förster resonance energy transfer (FRET) pairs with tryptophan or its derivatives . |
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CAS No. | 131724-45-3 |
Product Name | Boc-Phe(4-CN)-OH |
Molecular Formula | C15H18N2O4 |
Molecular Weight | 290.31 g/mol |
IUPAC Name | (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Standard InChIKey | RMBLTLXJGNILPG-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Synonyms | 131724-45-3;Boc-Phe(4-CN)-OH;Boc-L-4-Cyanophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid;Boc-4-cyano-L-phenylalanine;SBB063884;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid;(S)-N-Boc-4-Cyanophenylalanine;(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;Boc-L-4-Cyanophe;N-Boc-4-cyanophenylalanine;AC1ODU11;Boc-p-cyano-L-phenylalanine;KSC925C6H;14988_ALDRICH;(N-Boc)-4-cyanophenylalanine;N-Boc-4-cyano-L-phenylalanine;SCHEMBL1350138;14988_FLUKA;CTK8C5163;MolPort-002-344-037;RMBLTLXJGNILPG-LBPRGKRZSA-N;ZINC2567679;ANW-74385;CB-479 |
PubChem Compound | 7020841 |
Last Modified | Aug 15 2023 |
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